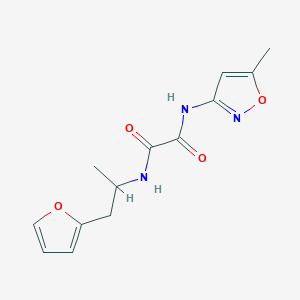

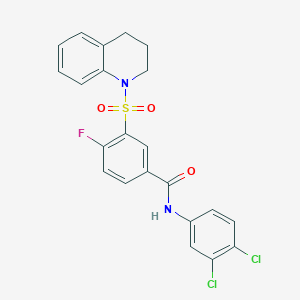

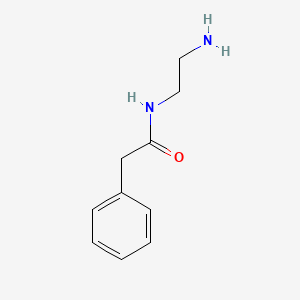

![molecular formula C11H9N3OS B2944893 7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896316-90-8](/img/structure/B2944893.png)

7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A method for the preparation of novel pyrimido[1,2-a][1,3,5]triazin-6-one derivatives functionalized in positions 2, 4, and 7 of the ring was developed . Diversity in the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold was successfully achieved by the introduction of substituents into positions 2 and 7 via two complementary approaches for the synthesis of key intermediates .Molecular Structure Analysis

The molecular structure of “7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one” is unique and enables various applications in scientific research. The structure is functionalized in positions 2, 4, and 7 of the ring .Chemical Reactions Analysis

Variations in position 4 of the pyrimido[1,2-a][1,3,5]triazine ring were made available by the regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes . This method was illustrated by the preparation of a library of 66 pyrimido[1,2-a][1,3,5]triazin-6-ones .Aplicaciones Científicas De Investigación

Heterocyclic Compounds in Medicinal Chemistry

Triazines, including 7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one, are a notable class of heterocyclic compounds in medicinal chemistry. These compounds have been prepared and evaluated for a broad spectrum of biological activities across various models, showcasing significant findings. Triazine analogs, due to their potent pharmacological activity, have been explored as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, anticonvulsant, and even as antimicrobial agents. The diverse bioactivity profile makes triazine nucleus an intriguing core moiety for drug development research (Verma, Sinha, & Bansal, 2019).

Novel Triazole Derivatives and Their Patents

Research on triazoles, closely related to triazines, has been extensive due to their wide range of biological activities. Novel triazole derivatives have been the subject of many patents, indicating their potential as future pharmaceuticals. These compounds have been investigated for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties among others. The development of new triazole compounds with diverse structural variations highlights the continuous interest in their pharmacological potential (Ferreira et al., 2013).

Antitumor Activities of 1,2,3-Triazines

1,2,3-Triazines and their benzo- and heterofused derivatives have exhibited a broad spectrum of activities, including antibacterial, antifungal, antiviral, and particularly antitumor properties. Their antiproliferative, analgesic, and anti-inflammatory effects, combined with a simple synthesis method, highlight their potential as scaffolds for antitumor compound development. This emphasizes the role of triazines in the ongoing search for new antitumor agents (Cascioferro et al., 2017).

Eco-friendly Synthesis and Applications

The eco-friendly synthesis of 1,2,4-triazine derivatives has been highlighted, showcasing the environmental consciousness in the chemical synthesis of these compounds. This approach not only supports sustainable chemistry practices but also broadens the scope of triazines in various applications due to their abundant presence in literature and significant biological and pharmacological activities (Rani & Kumari, 2020).

Therapeutic Potential and Recent Patents

The therapeutic potential of triazines in drug development has been extensively reviewed, underscoring the chemical versatility and wide spectrum of biological activities of triazine derivatives. This review not only presents commercially available molecules containing triazines but also compiles recent research related to structural variations among triazine derivatives, highlighting their antimicrobial, anticancer, and other bioactivities. The continuous interest in triazines from the medicinal chemistry community indicates their significant role in future therapeutic applications (Dubey et al., 2022).

Direcciones Futuras

The compound “7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one” has potential applications in various fields such as drug discovery, material science, and catalysis. Its unique structure and the successful derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold suggest that it could be a subject for further exploration and development .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

The compound’s structure suggests it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows it to form specific interactions with different target receptors, potentially altering their function and leading to various biological effects.

Biochemical Pathways

Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . Inhibition of these enzymes can affect a variety of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds , suggesting that these methods could be used to predict the pharmacokinetic properties of the compound.

Result of Action

Based on the pharmacological activities of similar compounds , it can be inferred that the compound may have a range of effects at the molecular and cellular level, potentially including the inhibition of cell growth (anticancer activity), the killing or inhibition of microorganisms (antimicrobial activity), the reduction of pain and inflammation (analgesic and anti-inflammatory activity), and the neutralization of reactive oxygen species (antioxidant activity).

Propiedades

IUPAC Name |

7-methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c1-3-6-16-10-12-9-5-4-8(2)7-14(9)11(15)13-10/h1,4-5,7H,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFZGZMNLYYJSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=NC2=O)SCC#C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

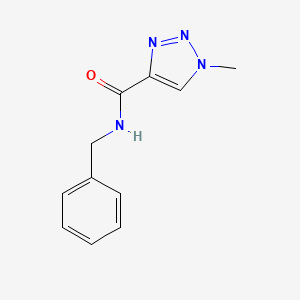

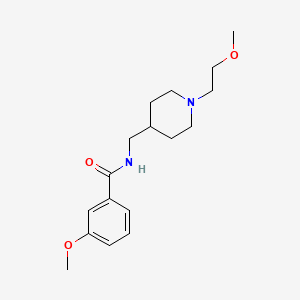

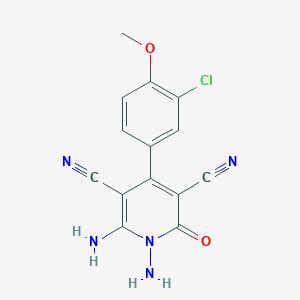

![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2944816.png)

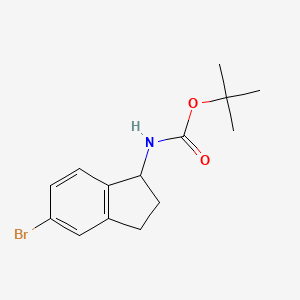

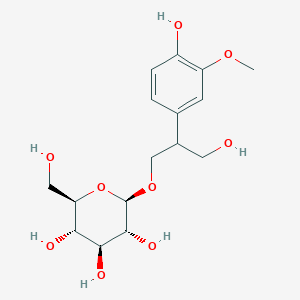

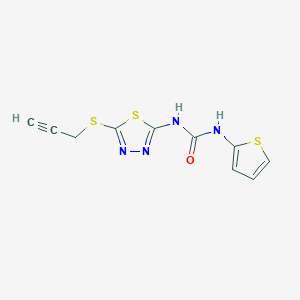

![5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2944822.png)

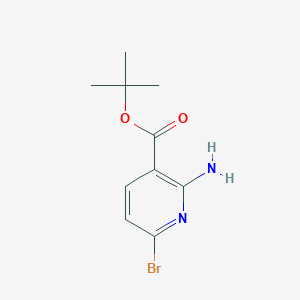

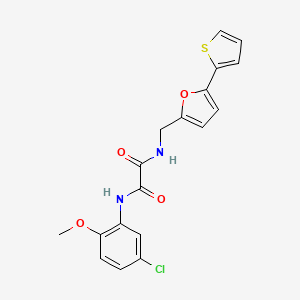

![N-(3-cyanophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2944832.png)